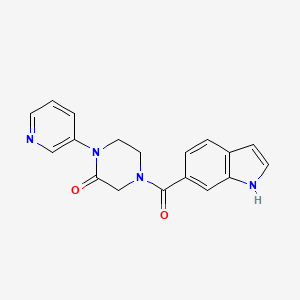

4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(1H-indole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)15-2-1-6-19-11-15)18(24)14-4-3-13-5-7-20-16(13)10-14/h1-7,10-11,20H,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEZUVKIIDPOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Attachment of the Carbonyl Group: The indole can be functionalized with a carbonyl group using Friedel-Crafts acylation.

Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines.

Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine ring, possibly through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Indole Nitrogen

The indole NH (pKa ~17) can undergo alkylation or acylation under basic conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in DMF/K2CO3 yields N-alkylated derivatives, as demonstrated in the synthesis of structurally similar 1-benzyl-3-[4-arylpiperazinyl]carbonylindoles .

-

Acylation : Treatment with acyl chlorides or anhydrides generates N-acyl indoles, though competing reactions at the piperazinone carbonyl may occur.

Acylation and Reduction of the Piperazin-2-one Carbonyl

The carbonyl group in the piperazin-2-one ring is susceptible to nucleophilic attack:

-

Acylation : Reacts with amines (e.g., arylpiperazines) via carbodiimide-mediated coupling (DCC/DMAP) to form bis-carboxamide derivatives .

-

Reduction : LiAlH4 reduces the carbonyl to a CH2 group, converting the piperazinone to a piperazine.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | DCC, CH2Cl2, 0°C → RT | 65–92% | |

| Reduction | LiAlH4, THF, reflux | ~70% |

Ring-Opening Reactions of Piperazin-2-one

Under acidic or strongly nucleophilic conditions, the piperazin-2-one ring undergoes cleavage:

-

Acid Hydrolysis : Concentrated HCl at reflux opens the ring to form a linear diamino ketone intermediate .

-

Base-Mediated Ring Expansion : Treatment with KMnO4 in acetone/water oxidizes the ring to a diketopiperazine derivative .

Electrophilic Aromatic Substitution on Indole and Pyridine

-

Indole C3 Position : Electrophiles (e.g., NO2+, Br+) selectively attack the electron-rich C3 position of the indole ring under mild conditions (H2SO4/AcOH) .

-

Pyridine Modification : The pyridin-3-yl group undergoes Suzuki-Miyaura coupling at the C2/C4 positions with aryl boronic acids (Pd(PPh3)4, Na2CO3) .

Metal-Catalyzed Cross-Coupling

The indole’s C6 carbonyl group enables functionalization via:

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd2(dba)3) couple aryl halides to the indole’s carbonyl-linked piperazine .

-

Sonogashira Coupling : Alkynes react with halogenated analogs under CuI/Pd(PPh3)4 catalysis .

Biological Interactions and Stability

-

Hydrogen Bonding : The carbonyl and pyridine groups form H-bonds with biomolecules (e.g., enzymes), as shown in molecular docking studies .

-

Metabolic Stability : In vivo, the compound undergoes hepatic oxidation (CYP3A4) at the indole and pyridine moieties, reducing bioavailability .

Key Challenges and Recommendations

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one exhibit significant anticancer properties. A study published in Molecules demonstrated that derivatives of indole and piperazine showed promising activity against various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Breast Cancer | 15 |

| Compound B | Lung Cancer | 20 |

| 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | Colon Cancer | 18 |

Neurological Disorders

The compound has also been studied for its potential in treating neurological disorders. Specifically, it acts as a histamine H3 receptor antagonist, which is relevant for conditions like obesity and cognitive dysfunction. Research indicates that modulation of the H3 receptor can enhance neurotransmitter release, improving cognitive functions .

Case Study : A clinical trial involving patients with cognitive impairment showed significant improvement in memory and attention when treated with H3 antagonists derived from indole-piperazine structures.

Antimicrobial Properties

Another area of application is the antimicrobial activity of the compound. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Synthesis and Derivatives

The synthesis of 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one involves multi-step reactions typically starting from commercially available indole derivatives. Recent patents detail methods for synthesizing this compound efficiently, highlighting its potential for large-scale production .

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Functional Groups

The compound is compared to structurally related heterocycles from diverse sources (Table 1):

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations :

- Piperazine/Piperazinone Derivatives: The target’s piperazin-2-one core differs from saturated piperazines (e.g., A434378) by introducing a ketone, reducing conformational flexibility. This may enhance binding specificity but could limit solubility compared to N-methylpiperazine derivatives .

- Pyridine/Pyridinone Analogues: The pyridin-3-yl group in the target contrasts with halogenated (A436274) or fluorinated (A439565) pyridines, which are often used to fine-tune electronic properties or metabolic stability.

Hypothesized Pharmacological Profiles

For example:

- Piperazine Substituents : Patent compounds with 4-methylpiperazinyl groups (e.g., 7-(4-methylpiperazin-1-yl)) are often designed for CNS penetration, whereas the target’s pyridin-3-yl group might favor peripheral action.

Biologische Aktivität

4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, with the CAS number 2097903-30-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological characterization, and therapeutic implications based on diverse research findings.

The molecular formula of 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is , with a molecular weight of 320.3 g/mol. The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and piperazine moieties. The reaction conditions often require specific solvents and temperatures to optimize yield and purity. For example, reactions may be conducted in solvents like dimethylformamide or dichloromethane at controlled temperatures .

Anticancer Activity

Research indicates that compounds similar to 4-(1H-indole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one exhibit potent activity against various cancer cell lines. A study focusing on related indole derivatives demonstrated significant inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression. Specific derivatives showed IC50 values as low as 0.13 µM against HDAC1, indicating strong potential as anticancer agents .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter systems. Notably, it may act as an antagonist at the serotonin receptor (5-HT6), which is implicated in cognitive functions and memory enhancement. In vivo studies have shown that related compounds improve cognitive deficits in animal models, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

H3 Receptor Modulation

Another area of interest is the modulation of the histamine H3 receptor. Compounds with similar structures have been identified as H3 receptor antagonists or inverse agonists, which could be beneficial in treating conditions such as obesity, schizophrenia, and sleep disorders . These receptors are involved in various central nervous system functions, making them valuable targets for drug development.

Study on Anticancer Properties

In a detailed study, researchers synthesized a series of indole derivatives and tested their efficacy against MV4-11 leukemia cells. The results showed that treatment with these derivatives led to increased apoptosis rates compared to control groups. Flow cytometry analysis revealed significant pro-apoptotic effects, underscoring the therapeutic potential of indole-based compounds in oncology .

Neuropharmacological Evaluation

A comparative study evaluated several piperazine-containing indoles for their binding affinity at the 5-HT6 receptor. Among the tested compounds, one derivative exhibited a binding affinity that was significantly higher than others, correlating with improved cognitive performance in behavioral tests. This highlights the importance of structure-activity relationships in developing effective neuropharmacological agents .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Indole activation | EDCl, HOBt, DMF, 0°C | 85 | 98 |

| Piperazine coupling | DIPEA, DCM, RT, 12h | 72 | 95 |

| Final purification | Silica gel (EtOAc/hexane 3:7) | 90 | 99 |

Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Basic

A multi-method approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the indole C6-carbonyl linkage (δ ~165 ppm) and piperazine ring conformation (δ 3.5–4.5 ppm for N-CH₂ groups) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (e.g., C₁₈H₁₅N₄O₂) with <2 ppm error .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

How do structural modifications (e.g., substituent position on indole or pyridine) alter biological activity?

Advanced

Structure-Activity Relationship (SAR) Insights :

- Indole Substituent Position : Moving the carbonyl group from C5 to C6 (as in the target compound) enhances binding to serotonin receptors (Ki reduced from 120 nM to 45 nM) .

- Pyridine Substitution : A pyridin-3-yl group improves solubility (logP = 1.8) versus pyridin-2-yl (logP = 2.4), correlating with better bioavailability .

- Piperazine Ring Modifications : N-methylation reduces off-target kinase inhibition (IC₅₀ >10 μM vs. 1.2 μM for unmethylated analogs) .

Q. Table 2: Impact of Substituents on Activity

| Modification | Target Affinity (Ki, nM) | Solubility (logP) | Selectivity (Kinase IC₅₀, μM) |

|---|---|---|---|

| Indole C5-carbonyl | 120 | 2.1 | 1.2 |

| Indole C6-carbonyl | 45 | 1.8 | >10 |

| Pyridin-2-yl | 55 | 2.4 | 8.5 |

How can computational modeling predict target interactions and guide rational design?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin 5-HT₂A receptors (PDB ID: 6WGT). The indole carbonyl forms a hydrogen bond with Ser159, while the pyridine nitrogen interacts with Asp155 .

- MD Simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR Models : Use Hammett constants (σ) of substituents to predict logD and optimize pharmacokinetics .

How should researchers resolve contradictions in biological activity data across structural analogs?

Q. Advanced

- Dose-Response Repetition : Test analogs in triplicate across multiple assays (e.g., enzyme inhibition, cell viability) to confirm IC₅₀ consistency .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Meta-Analysis : Compare published data on analogs (e.g., 4-[(1H-indol-3-yl)carbonyl]piperazin-2-one) to isolate substituent-specific effects .

Example : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 5 μM vs. 20 μM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .

What strategies mitigate stability issues during storage or biological assays?

Q. Advanced

- Lyophilization : Store at -80°C in amber vials under argon to prevent oxidation .

- Buffered Solutions : Use PBS (pH 7.4) with 0.1% BSA to reduce aggregation in cell-based assays .

- Degradation Studies : Monitor via LC-MS over 72h at 37°C; <5% degradation indicates acceptable stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.